molecular formula C22H20N2O6S B11129006 N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B11129006
M. Wt: 440.5 g/mol
InChI Key: FQZONSVHANBTPO-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a phenylsulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Phenylsulfamoyl Group:

    Attachment of the Phenoxyacetamide Moiety: This can be done through a nucleophilic substitution reaction where a phenoxy group is introduced to an acetamide precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the phenylsulfamoyl group.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C22H20N2O6S/c1-15-11-18(31(26,27)24-16-5-3-2-4-6-16)8-10-19(15)28-13-22(25)23-17-7-9-20-21(12-17)30-14-29-20/h2-12,24H,13-14H2,1H3,(H,23,25)

InChI Key

FQZONSVHANBTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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